
1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole, also known as BPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPP is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole exerts its effects through a variety of mechanisms, including inhibition of COX-2, activation of caspases (enzymes involved in apoptosis), and modulation of intracellular signaling pathways. 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole has also been shown to interact with various proteins, including heat shock proteins and protein kinases, which play important roles in cellular processes.
Biochemical and Physiological Effects:
1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole has also been shown to modulate the activity of various enzymes and proteins, including COX-2, caspases, heat shock proteins, and protein kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole in lab experiments is its versatility, as it has been shown to have a variety of effects on different biological processes. Additionally, 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole is relatively easy to synthesize and has good stability in solution. However, one limitation of using 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Direcciones Futuras
There are many potential future directions for research on 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole, including further studies of its anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole could be studied in the context of other diseases and conditions, such as cardiovascular disease and metabolic disorders. Further research could also focus on developing new derivatives of 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole with improved efficacy and reduced toxicity.
Métodos De Síntesis
1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with hydrazine hydrate, followed by cyclization with acetic anhydride. Other methods include the reaction of 4-bromo-3-propoxybenzenesulfonyl hydrazide with 1,3-diketones or the reaction of 4-bromo-3-propoxybenzenesulfonyl hydrazide with α,β-unsaturated ketones.
Aplicaciones Científicas De Investigación
1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole has been used in a variety of scientific research applications, including studies of inflammation, cancer, and neurological disorders. 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole has also been shown to have anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole has been studied for its potential neuroprotective effects in diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(4-bromo-3-propoxyphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S/c1-2-8-18-12-9-10(4-5-11(12)13)19(16,17)15-7-3-6-14-15/h3-7,9H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYAQELJIWLCQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


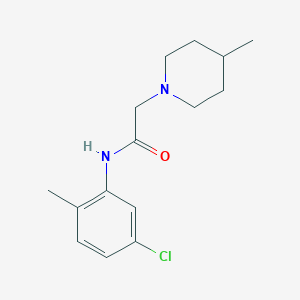


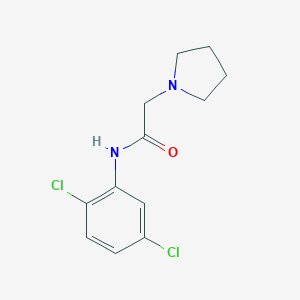

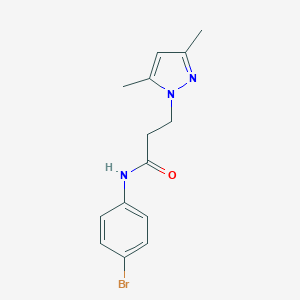
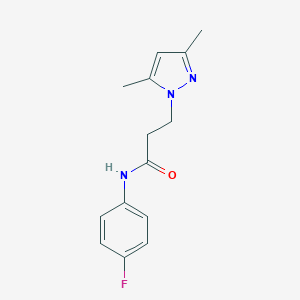
![1-[(2-Furylmethyl)amino]-3-(4-methylphenoxy)-2-propanol](/img/structure/B500399.png)
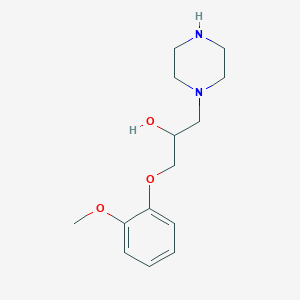
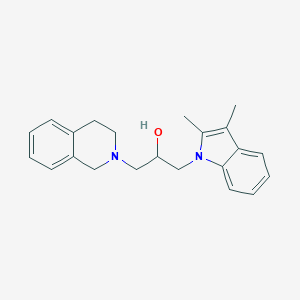
![4-{[4-(Acetylamino)anilino]carbonyl}isophthalic acid](/img/structure/B500404.png)
![N-(1-[2-(4-bromophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium](/img/structure/B500406.png)
![3-(Aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium](/img/structure/B500408.png)